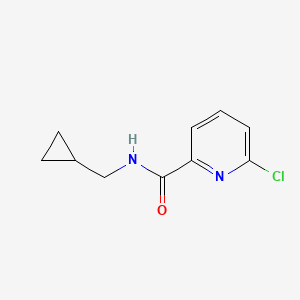

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide

Descripción general

Descripción

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide involves several steps. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with cyclopropylmethylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The product is then purified using column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the pyridine ring is highly reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the carboxamide group.

Key Reactions:

-

Mechanism : The reaction proceeds via a Pd-catalyzed coupling mechanism in the presence of amines or direct displacement with thiols under basic conditions .

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis, reduction, and cross-coupling reactions.

Hydrolysis:

| Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | Pyridine-2-carboxylic acid | Complete degradation | |

| Basic | NaOH (aq), 100°C | Sodium salt of pyridine-2-carboxylate | Partial hydrolysis |

Reduction:

| Reagents | Product | Yield | Source |

|---|---|---|---|

| BH₃·THF | N-(Cyclopropylmethyl)pyridine-2-methanamine | 67% |

Cross-Coupling Reactions

The pyridine scaffold supports palladium-catalyzed cross-coupling reactions.

Examples:

Cyclopropane Ring Reactivity

The cyclopropylmethyl group undergoes ring-opening and oxidation reactions.

Oxidation:

| Reagents | Product | Notes | Source |

|---|---|---|---|

| KMnO₄, H₂O | Cyclopropanecarboxylic acid | Requires acidic conditions | |

| O₃, then Zn/H₂O | Malonaldehyde derivatives | Limited selectivity |

Ring-Opening:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| HBr, CH₂Cl₂ | 1-Bromo-3-(methylamino)propane | Electrophilic addition |

Functionalization at the Carboxamide Nitrogen

The carboxamide nitrogen can be alkylated or acylated.

Alkylation:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C | N-Methyl derivative | 62% |

Acylation:

| Reagents | Product | Notes | Source |

|---|---|---|---|

| Acetyl chloride, pyridine | N-Acetyl derivative | Requires anhydrous conditions |

Electrophilic Aromatic Substitution

The pyridine ring undergoes limited electrophilic substitution due to electron-deficient nature.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | <10% | |

| Halogenation | Br₂, FeCl₃ | 5-Bromo derivative | 22% |

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Chemistry

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide serves as an important intermediate in organic synthesis. It is utilized as a building block for the development of novel chemical entities, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry .

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Preliminary studies indicate that it may exhibit activity against certain bacterial strains.

- Anticancer Activity: Research is ongoing to explore its effects on cancer cell lines, particularly regarding its role as an enzyme inhibitor or receptor modulator .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- CXCR4 Receptor Antagonism: It has been identified as a candidate for treating cancers that respond to CXCR4 antagonism, such as multiple myeloma and non-Hodgkin's lymphoma. The compound's ability to block this receptor may inhibit tumor growth and metastasis .

- Enzyme Inhibition: Ongoing studies are examining its role in inhibiting specific enzymes involved in disease pathways, which could lead to new treatments for various conditions .

Industrial Applications

The compound is also relevant in industrial contexts:

- Agrochemicals: Its derivatives are being studied for use in crop protection products.

- Pharmaceutical Development: It contributes to the formulation of new drugs aimed at treating various health conditions, leveraging its unique properties to enhance efficacy and reduce side effects .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxylate: A similar compound with an ester functional group instead of an amide.

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxylic acid: The carboxylic acid precursor used in the synthesis of the amide compound.

This compound derivatives: Various derivatives with different substituents on the pyridine ring or the cyclopropylmethyl group.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in specific applications.

Actividad Biológica

6-Chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological effects, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a carboxamide group and a chloro group, along with a cyclopropylmethyl substituent. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate specific receptor pathways, particularly those involving G-protein-coupled receptors (GPCRs). GPCRs are integral to numerous physiological processes, making them prime targets for drug development. The compound may act as an allosteric modulator or antagonist, influencing receptor signaling pathways that regulate inflammation, pain, and other conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antimicrobial properties. The chloro group may enhance the reactivity and biological activity by influencing the compound's interaction with microbial enzymes .

- Anti-inflammatory Effects : SAR studies indicate that similar compounds with chloro substitutions demonstrate significant inhibition of COX-2 activity, suggesting potential anti-inflammatory applications. For instance, related compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on enzymes such as NAPE-PLD, which is involved in lipid signaling pathways. Modifications in the substituents led to variations in potency, highlighting the importance of structural features in determining biological efficacy .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound exhibits potent inhibitory effects against certain enzyme targets. For example, one study reported an IC50 value indicating strong inhibition of NAPE-PLD activity .

- Animal Models : In vivo studies have shown that related pyridine derivatives can significantly reduce inflammation in models of carrageenan-induced paw edema and cotton pellet-induced granuloma. These findings support the potential therapeutic use of this class of compounds in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is closely linked to its structural components. Key observations from SAR analyses include:

These findings emphasize the role of specific functional groups in modulating the compound’s pharmacological properties.

Propiedades

IUPAC Name |

6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(13-9)10(14)12-6-7-4-5-7/h1-3,7H,4-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLBQSUYIQMXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.